molecular formula C21H25N3OS2 B14962578 N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide

N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide

Cat. No.: B14962578
M. Wt: 399.6 g/mol
InChI Key: BDALSPCIWBLQPG-UHFFFAOYSA-N
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Description

N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the thiadiazole intermediate with a suitable thiol or sulfide derivative.

    Attachment of the Adamantane Moiety: The adamantane moiety is introduced through a nucleophilic substitution reaction. The thiadiazole derivative is reacted with an adamantane-based carboxylic acid or its derivative under appropriate conditions.

    Final Coupling: The final step involves coupling the intermediate with a suitable amine or amide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the sulfanyl group, potentially leading to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantane moiety or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death . In antiviral applications, the compound may interfere with viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts rigidity and stability to the molecule.

Properties

Molecular Formula

C21H25N3OS2

Molecular Weight

399.6 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C21H25N3OS2/c1-13-2-4-14(5-3-13)12-26-20-24-23-19(27-20)22-18(25)21-9-15-6-16(10-21)8-17(7-15)11-21/h2-5,15-17H,6-12H2,1H3,(H,22,23,25)

InChI Key

BDALSPCIWBLQPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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